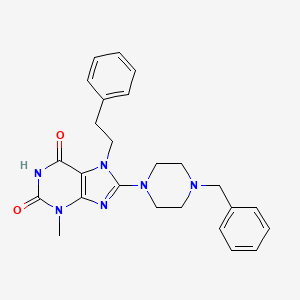

Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

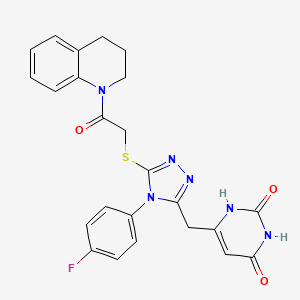

Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that serves as an important intermediate in various synthetic processes. It is related to piperidine derivatives, which are often utilized in the synthesis of pharmaceuticals and other biologically active molecules. The compound's tert-butyl group and formyl functional group make it a versatile reagent in organic synthesis, particularly in the construction of complex molecules with chiral centers.

Synthesis Analysis

The synthesis of this compound and related compounds involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, was synthesized from commercially available piperidin-4-ylmethanol through a series of reactions with a high total yield of 71.4% . Another example is the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, which involved SN2 substitution, borohydride reduction, oxidation, debenzylation, and acylation, achieving a total yield of 80.2% .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds that have been characterized by spectroscopic methods such as NMR, IR, and MS, as well as X-ray diffraction studies. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its crystal structure was determined by X-ray diffraction . Similarly, the crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate provided insights into the molecular geometry and electronic properties of the compound .

Chemical Reactions Analysis

Piperidine derivatives, including those with tert-butyl groups, participate in a variety of chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives underwent reactions with L-selectride to yield hydroxypiperidine carboxylates . Additionally, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was used to generate tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for preparing diverse piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from studies on similar compounds. For instance, the crystal structure analysis provides information on the compound's solid-state geometry, while spectroscopic data reveal its functional groups and electronic structure. The molecular electrostatic potential and frontier molecular orbitals, studied through DFT, offer insights into the reactivity and interaction potential of the compound .

Mecanismo De Acción

Safety and Hazards

Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate is classified as a potentially hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10(8-15)6-13(4,5)9-14/h8,10H,6-7,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGJWKFGEZKWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN(C1)C(=O)OC(C)(C)C)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide](/img/structure/B3020229.png)

![Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride](/img/structure/B3020231.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B3020234.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3020235.png)

![N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B3020238.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B3020240.png)

![N-(benzo[d]thiazol-6-yl)-3-methylbenzamide](/img/structure/B3020246.png)